molecular formula C10H11N B13587158 2-(isocyanomethyl)-1,3-dimethylbenzene

2-(isocyanomethyl)-1,3-dimethylbenzene

Cat. No.: B13587158
M. Wt: 145.20 g/mol
InChI Key: TZVKHZQDUXLODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isocyanomethyl)-1,3-dimethylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring substituted with two methyl groups. This compound is part of the isocyanide family, known for their unique reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isocyanomethyl)-1,3-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3-dimethylbenzene with silver cyanide. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:

    Solvent: Dichloromethane

    Temperature: Room temperature

    Catalyst: Silver cyanide

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanomethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form isocyanates.

    Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products

    Oxidation: Isocyanates

    Reduction: Primary amines

    Substitution: Ureas and carbamates

Scientific Research Applications

2-(Isocyanomethyl)-1,3-dimethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)-1,3-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isocyanide
  • Benzyl isocyanide
  • Phenyl isocyanide

Uniqueness

2-(Isocyanomethyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other isocyanides, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-(isocyanomethyl)-1,3-dimethylbenzene

InChI

InChI=1S/C10H11N/c1-8-5-4-6-9(2)10(8)7-11-3/h4-6H,7H2,1-2H3

InChI Key

TZVKHZQDUXLODF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.